![molecular formula C12H17NOS B2573769 4-[2-(Phenylsulfanyl)ethyl]morpholine CAS No. 364739-42-4](/img/structure/B2573769.png)

4-[2-(Phenylsulfanyl)ethyl]morpholine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

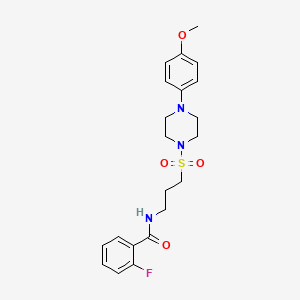

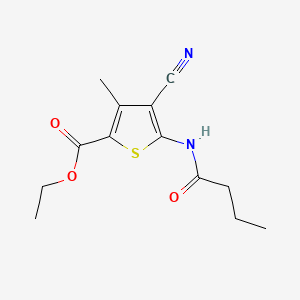

“4-[2-(Phenylsulfanyl)ethyl]morpholine” is a chemical compound with the CAS Number: 364739-42-4 . It has a molecular weight of 223.34 .

Molecular Structure Analysis

The InChI code for “4-[2-(Phenylsulfanyl)ethyl]morpholine” is1S/C12H17NOS/c1-2-4-12(5-3-1)15-11-8-13-6-9-14-10-7-13/h1-5H,6-11H2 . This indicates the presence of 12 carbon atoms, 17 hydrogen atoms, 1 nitrogen atom, 1 oxygen atom, and 1 sulfur atom .

Aplicaciones Científicas De Investigación

Antibiotic Activity Modulation

4-(Phenylsulfonyl) morpholine, a sulfonamide with a morpholine group, has been studied for its antimicrobial and modulating activity against various microorganisms, including standard and multi-resistant strains. It showed significant effects in combination with amikacin against Pseudomonas aeruginosa, reducing the minimum inhibitory concentration (MIC) notably (Oliveira et al., 2015).

Synthesis and Characterization

A study on the synthesis of 4-[(2-cyanoethyl)sulfanyl]morpholine-3,5-dione and related compounds presented efficient methods to produce these compounds, highlighting their potential in various applications (Klose, Reese, & Song, 1997).

Biological Activity

Research on 4-{2-[5-(4-fluoro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine indicated remarkable anti-tuberculosis activity and superior anti-microbial activity, suggesting its potential in treating infectious diseases (Mamatha S.V et al., 2019).

Antibacterial Studies

The antibacterial activity of 4-(2-Aminoethyl) morpholine derivatives was explored, demonstrating good inhibitory action against gram-negative bacteria, which could be relevant in the development of new antibacterial agents (Aziz‐ur‐Rehman et al., 2016).

Swern Oxidation

A new type of sulfoxide, including 4-(2-(2-(methylsulfinyl) ethyl)-4-nitrophenyl)-morpholine, was used to promote Swern oxidation of alcohols under mild conditions, demonstrating the compound's utility in organic synthesis processes (Ye et al., 2016).

Electrochemical Applications

The compound's utility was also demonstrated in the preparation of novel iron(II) sulfanyl porphyrazine, used for the electrooxidation of NADH and L-cysteine. This indicates potential applications in electrochemical sensors, biosensors, and catalysts for organic compound oxidation (Koczorowski et al., 2019).

Safety and Hazards

Propiedades

IUPAC Name |

4-(2-phenylsulfanylethyl)morpholine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NOS/c1-2-4-12(5-3-1)15-11-8-13-6-9-14-10-7-13/h1-5H,6-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDTNFZGZGSMNCU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCSC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[2-(Phenylsulfanyl)ethyl]morpholine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1H-Benzo[d]imidazole-4-carbonitrile](/img/structure/B2573686.png)

![5-(2-methoxyphenyl)-3-(3-nitrophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2573687.png)

![[4-[(5-Methyl-1,2-oxazol-3-yl)methyl]morpholin-2-yl]-piperidin-1-ylmethanone](/img/structure/B2573697.png)

![1,6,7-trimethyl-8-(3-morpholinopropyl)-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2573698.png)

![2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2573699.png)

![N-ethyl-6-methyl-2-[4-(phenoxyacetyl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B2573702.png)